molecular formula C16H15N5O B3037130 3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone CAS No. 439112-24-0

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone

Cat. No.: B3037130
CAS No.: 439112-24-0
M. Wt: 293.32 g/mol
InChI Key: XEEBPCARQQCJMX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone is a complex organic compound featuring a triazolopyrimidine moiety

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the downstream signaling pathways. Additionally, it interacts with proteins involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of JAK1 and JAK2 by this compound leads to the suppression of the JAK-STAT signaling pathway, which is essential for the regulation of immune responses and cell proliferation . This suppression results in reduced expression of genes involved in inflammation and cell growth, thereby affecting cellular metabolism and promoting apoptosis in certain cell types.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the ATP-binding sites of JAK1 and JAK2, preventing the phosphorylation and activation of these kinases . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. Additionally, the compound may interact with other proteins involved in cell cycle regulation, further contributing to its antiproliferative effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits target enzymes and modulates cellular responses without causing significant toxicity . At higher doses, it may induce adverse effects, including toxicity and off-target interactions. Studies have identified threshold doses that achieve the desired therapeutic effects while minimizing toxicity, providing valuable insights for potential clinical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites These metabolites may retain the inhibitory activity of the parent compound or exhibit different biochemical properties

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into cells via membrane transporters, where it can exert its inhibitory effects on target enzymes. The distribution patterns of the compound within tissues are critical for understanding its pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is a key factor in determining its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the cytoplasm or nucleus, where it can interact with target enzymes and proteins. The precise subcellular distribution of the compound can influence its efficacy and specificity, making it an important consideration in its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize microwave-mediated, catalyst-free synthesis techniques to enhance yield and reduce reaction times. This method involves the use of enaminonitriles and benzohydrazides under microwave conditions, leading to efficient formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or ethanol .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can be further utilized in medicinal chemistry applications .

Scientific Research Applications

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetanone is unique due to its specific structural features, which confer high selectivity and potency as a kinase inhibitor. Its ability to induce apoptosis in cancer cells through CDK2 inhibition sets it apart from other similar compounds .

Properties

IUPAC Name

3,3-dimethyl-1-[3-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-16(2)9-20(14(16)22)12-5-3-4-11(8-12)13-6-7-17-15-18-10-19-21(13)15/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEBPCARQQCJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=CC(=C2)C3=CC=NC4=NC=NN34)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901144311
Record name 3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821823
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439112-24-0
Record name 3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439112-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl-1-(3-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl)-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901144311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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